3-环丙基-3-氧代丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

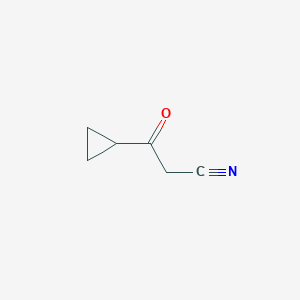

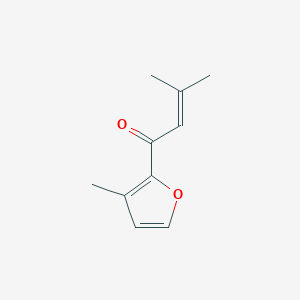

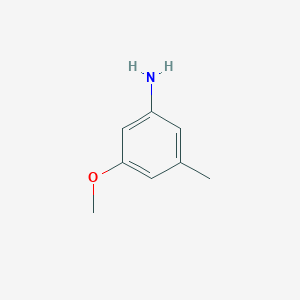

3-Cyclopropyl-3-oxopropanenitrile is a chemical compound that belongs to the broader class of organic compounds known as nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N), attached to a carbon-containing chain. In the case of 3-Cyclopropyl-3-oxopropanenitrile, the cyano group is attached to a cyclopropyl group, making it an interesting subject for chemical synthesis and analysis due to its unique structural features.

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds often involves strategies that leverage the reactivity of cyclopropane rings. For instance, the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles in the presence of tin(IV) chloride can yield trisubstituted oxazoles, demonstrating the potential for cyclopropane derivatives to undergo transformation into complex structures through conjugate addition and cyclization mechanisms (Selvi & Srinivasan, 2014). Additionally, donor-acceptor cyclopropanes have been shown to react with nitrile imines generated in situ, leading to tetrahydropyridazines, which highlights a [3 + 3]-cycloaddition approach for cyclopropane utilization (Garve et al., 2016).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including those related to 3-Cyclopropyl-3-oxopropanenitrile, is characterized by the cyclopropane ring—a three-membered carbon ring. This structure imposes strain due to the angle tension from the deviation from the ideal sp^3 hybridized carbon bond angle of 109.5°. The cyclopropyl group's presence affects the electronic properties of adjacent functional groups, such as nitriles, influencing reactivity and stability.

Chemical Reactions and Properties

Cyclopropane derivatives engage in a variety of chemical reactions, exploiting the strained ring system for synthetic utility. For example, the TfOH-catalyzed formal [3 + 2] cycloaddition of cyclopropane 1,1-diesters with nitriles is a reaction that showcases the reactivity of cyclopropane rings, leading to the formation of 1-pyrrolines, which are valuable intermediates in organic synthesis (Cui, Ren, & Wang, 2014).

科学研究应用

合成方法和化学反应性

一种简化的合成 3-氧代丙腈的方法被引入,包括 3-环丙基-3-氧代丙腈的衍生物,通过杂环化合物的亲电氰基乙酰化,突出了该化合物作为多种合成路线中前体的作用 (Andicsová-Eckstein 等人,2016)。在相关研究中,探索了基于乙酸锰(III) 的氧化环化,导致形成 4,5-二氢呋喃-3-腈,证明了该化合物在构建复杂杂环结构中的效用 (Yılmaz 等人,2005)。这些发现得到了进一步研究的支持,该研究涉及使用硝酸铈(IV)铵的 3-氧代丙腈和烯烃的自由基环化反应,以有效地生成 4,5-二氢呋喃 (Yılmaz, 2011)。

在药物分子开发中的作用

环丙基环的引入,3-环丙基-3-氧代丙腈的关键结构元素,在药物开发中得到越来越多的应用,将候选药物从临床前阶段过渡到临床阶段。环丙基环的独特特性,如 C-C 键增强的 π 特性以及与烷烃相比更短、更强的 C-H 键,极大地促进了药物分子的效力增强和脱靶效应的降低 (Talele, 2016)。

安全和危害

3-Cyclopropyl-3-oxopropanenitrile is classified as acutely toxic, with hazards including toxicity if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash thoroughly with water .

属性

IUPAC Name |

3-cyclopropyl-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-4-3-6(8)5-1-2-5/h5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDARMQNRQJBGQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431006 |

Source

|

| Record name | 3-cyclopropyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-3-oxopropanenitrile | |

CAS RN |

118431-88-2 |

Source

|

| Record name | 3-cyclopropyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)